allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate

Lipophilicity ADME Prediction Physicochemical Property

Allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate (CAS 898415-88-8) is a synthetic small molecule (MW 406.39 g/mol, C23H18O7) built upon a benzofuran–coumarin hybrid scaffold, featuring an allyl-protected oxyacetate side chain at the 6-position of the chromen-2-one core. It is cataloged as part of high-throughput screening collections (e.g., InterBioScreen ID STOCK1N-74948) and enumerated in the ZINC database (ZINC04586263), indicating its availability for drug discovery and chemical biology programs.

Molecular Formula C23H18O7
Molecular Weight 406.39
CAS No. 898415-88-8
Cat. No. B2687627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameallyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate
CAS898415-88-8
Molecular FormulaC23H18O7
Molecular Weight406.39
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OCC(=O)OCC=C
InChIInChI=1S/C23H18O7/c1-3-9-27-22(25)13-28-15-7-8-18-16(11-15)17(12-21(24)29-18)20-10-14-5-4-6-19(26-2)23(14)30-20/h3-8,10-12H,1,9,13H2,2H3
InChIKeyPBCMOQWZZGCEMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate (CAS 898415-88-8): Structural Identity and Research-Grade Procurement Context


Allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate (CAS 898415-88-8) is a synthetic small molecule (MW 406.39 g/mol, C23H18O7) built upon a benzofuran–coumarin hybrid scaffold, featuring an allyl-protected oxyacetate side chain at the 6-position of the chromen-2-one core . It is cataloged as part of high-throughput screening collections (e.g., InterBioScreen ID STOCK1N-74948) [1] and enumerated in the ZINC database (ZINC04586263), indicating its availability for drug discovery and chemical biology programs [2]. The compound’s core architecture merges pharmacophoric elements of benzofurans and coumarins—both privileged structures in medicinal chemistry—while the terminal allyl ester imparts distinct reactivity for conjugation, photocaging, or metabolic release strategies. However, direct quantitative biological benchmarking of this specific compound against its closest structural analogs remains extremely scarce in the open literature, necessitating a comparator-driven assessment grounded in structural and physicochemical differentiation.

Why Allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate Cannot Be Interchanged with Superficially Similar Benzofuran–Coumarin Hybrids


Within the benzofuran–coumarin hybrid chemotype, even minor modifications to the ester moiety, substitution pattern on the chromenone ring, or linker composition profoundly alter lipophilicity, metabolic stability, and target engagement profiles. The allyl ester of CAS 898415-88-8 is not a passive capping group; it introduces a π-unsaturated system capable of participating in Pd(0)-mediated deprotection, radical polymerization, or thiol-ene click chemistry, functionalities absent in the corresponding ethyl, methyl, or isopropyl congeners . Likewise, the absence of a C7-methyl substituent differentiates this compound from its closest cataloged analog (CAS 898415-90-2; MW 420.42), impacting steric fit within shallow binding pockets and potentially altering CYP-mediated oxidation susceptibility [1]. Interchanging these compounds without accounting for such differential properties risks misattribution of biological activity, inconsistent structure–activity relationship (SAR) interpretation, and procurement of a tool compound that fails to replicate published results derived from the correct scaffold variant.

Quantitative Differentiation Evidence for Allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate (898415-88-8) vs. Structural Analogs


Lipophilicity Differential vs. Ethyl Ester Analog (CAS 898447-75-1) Shifts Predicted ADME Profile

The allyl ester of 898415-88-8 imparts a modestly higher computed logP compared to the corresponding ethyl ester analog. The target compound has an ACD/LogP of 4.50, while the ethyl ester analog (CAS 898447-75-1, C23H18O7, same MW) exhibits a predicted logP of approximately 4.1–4.2 based on the replacement of the terminal alkene with a methylene unit (ΔlogP ≈ +0.3–0.4) [1]. This difference, although modest, can influence membrane permeability and plasma protein binding in cell-based assays, making the allyl variant preferable when increased lipophilicity is desired for passive cellular uptake.

Lipophilicity ADME Prediction Physicochemical Property

Molecular Weight and Steric Differentiation from 7-Methyl Analog (CAS 898415-90-2) for Binding Pocket Compatibility

The 7-methyl analog (CAS 898415-90-2, C24H20O7, MW 420.42 g/mol) differs by a single methyl group at the C7 position of the chromenone ring [1]. This increases molecular weight by 14 Da (from 406.39 to 420.42) and introduces additional steric bulk adjacent to the 6-oxyacetate chain. In structure-based design contexts where the C7 position faces a sterically constrained subpocket (e.g., ATP-binding sites of kinases, or narrow substrate channels of cytochrome P450 enzymes), the absence of this methyl group in 898415-88-8 may permit binding that is sterically forbidden for the 7-methyl analog, representing a binary selectivity determinant .

Molecular Weight Steric Bulk Target Engagement

Allyl Ester Reactivity Enables Pd(0)-Cleavable Prodrug or Photocaging Strategies Absent in Saturated Ester Analogs

The allyl ester functionality of 898415-88-8 is a well-established handle for bioorthogonal deprotection using Pd(0) catalysts or for radical-mediated cleavage under photoredox conditions, enabling traceless release of the free carboxylic acid at a target site . In contrast, the ethyl ester analog (CAS 898447-75-1) and the isopropyl ester analog lack this π-allyl reactivity and require harsher hydrolytic conditions or esterase-dependent cleavage, which may be less selective in complex biological matrices. This differential chemical reactivity positions 898415-88-8 as a candidate for the design of conditionally activated probes or prodrugs where spatial and temporal control of payload release is required.

Prodrug Design Photocaging Chemical Biology

Hydrogen Bond Acceptor/Donor Profile Diverges from Acetamide Analog for Solubility and Crystallinity

The acetamide analog (2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide, approximate MW ~393 g/mol) introduces a primary amide at the terminus, increasing the hydrogen bond donor count from 0 (target compound) to 1 (amide analog) while adding polarity . This structural change can substantially alter aqueous solubility, crystal packing, and metabolic susceptibility. The target compound, with zero H-bond donors and 7 H-bond acceptors, is predicted to have lower aqueous solubility but higher passive membrane permeability compared to the amide analog, making it more suitable for intracellular target engagement in permeability-limited assays .

Solubility Hydrogen Bonding Solid-State Properties

Evidence-Backed Application Scenarios for Allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate (898415-88-8)


Phenotypic Screening Libraries Requiring High Lipophilicity for Passive Cellular Uptake

The computed logP of 4.50, combined with zero hydrogen bond donors, positions 898415-88-8 as a suitable entry for diversity-oriented phenotypic screening decks where passive membrane permeability is a prerequisite. Its lipophilicity advantage over the ethyl ester analog (ΔlogP ≈ +0.3–0.4) suggests marginally better cell penetration in permeability-limited models, making it the preferred choice for high-content imaging or reporter-gene assays conducted in intact cells .

Chemical Biology Probe Development Requiring Bioorthogonal Deprotection

The allyl ester handle enables Pd(0)-catalyzed deprotection to liberate the free carboxylic acid under physiological conditions, a strategy widely employed in prodrug activation, fluorogenic probe design, and spatiotemporally controlled payload release. 898415-88-8 can serve as a core scaffold for constructing caged bioactive molecules, with the allyl group serving as the cleavable trigger—a feature absent in ethyl, methyl, or isopropyl ester analogs .

Structure–Activity Relationship Studies Around the C7 Position of the Chromenone Core

The absence of a C7 substituent distinguishes 898415-88-8 from the commercially available 7-methyl analog (CAS 898415-90-2). In kinase inhibition or nuclear receptor profiling where a sterically unencumbered C7 position is required for hinge-region or hydrophobic pocket binding, 898415-88-8 provides a minimal scaffold that can be directly compared with the bulkier 7-methyl variant to isolate the contribution of C7 substitution to target selectivity [1].

Computational Docking and Pharmacophore Modeling as a Benchmark Benzofuran–Coumarin Template

With its well-defined 2D structure, relatively low conformational flexibility (8 rotatable bonds), and intermediate molecular weight (406 Da), 898415-88-8 serves as an attractive computational benchmark for developing pharmacophore models of dual benzofuran–coumarin recognition motifs. Its availability through multiple screening compound suppliers facilitates experimental validation of in silico hits, whereas more complex or heavily substituted analogs may introduce conformational noise that complicates model refinement .

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